ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) is a complex organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are significant in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes an imidazole ring substituted with amino, carboxylic acid, and methylthio groups, along with an ethyl ester moiety.
Preparation Methods
The synthesis of 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) involves several steps, typically starting with the formation of the imidazole ring. Common synthetic routes include:
Cyclization Reactions: Starting from precursors like glyoxal and ammonia, the imidazole ring is formed through cyclization.
Substitution Reactions: Introduction of the amino and methylthio groups is achieved through substitution reactions using appropriate reagents.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The amino and methylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 1H-Imidazole-4-carboxylicacid,5-amino-2-(methylthio)-,ethylester(9CI) include:
Imidazole-4,5-dicarboxylic acid: Lacks the amino and methylthio groups, making it less versatile in certain reactions.
5-aminoimidazole-4-carboxylic acid: Similar structure but without the ethyl ester group, affecting its solubility and reactivity.
Imidazole-4-carboxylic acid: A simpler structure with fewer functional groups, limiting its applications.
Properties
CAS No. |
385796-04-3 |
---|---|
Molecular Formula |
C7H11N3O2S |
Molecular Weight |
201.25 g/mol |
IUPAC Name |
ethyl 4-amino-2-methylsulfanyl-1H-imidazole-5-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-12-6(11)4-5(8)10-7(9-4)13-2/h3,8H2,1-2H3,(H,9,10) |
InChI Key |
HDDKBKVKKHMAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1)SC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.